molecular formula C9H9N B6297655 3-(Phenyl-2-D)propanenitrile-2,2-D2 CAS No. 2241982-86-3

3-(Phenyl-2-D)propanenitrile-2,2-D2

Cat. No.: B6297655
CAS No.: 2241982-86-3
M. Wt: 134.19 g/mol
InChI Key: ACRWYXSKEHUQDB-AFBAWBIXSA-N
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Description

3-(Phenyl-2-D)propanenitrile-2,2-D2 is a deuterated chemical compound with the molecular formula C9H9N. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenyl-2-D)propanenitrile-2,2-D2 typically involves the deuteration of 3-phenylpropanenitrile. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms. This can be done using deuterium gas (D2) or deuterated reagents under specific reaction conditions. The process often requires a catalyst to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures efficient deuterium incorporation. The final product is then purified through distillation or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(Phenyl-2-D)propanenitrile-2,2-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Phenyl-2-D)propanenitrile-2,2-D2 has numerous applications in scientific research:

    Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme activities.

    Medicine: Investigated for its potential in drug development and pharmacokinetic studies due to its deuterium content, which can influence drug metabolism.

    Industry: Utilized in the production of deuterated materials and compounds for various industrial applications

Mechanism of Action

The mechanism of action of 3-(Phenyl-2-D)propanenitrile-2,2-D2 is primarily related to its deuterium content. Deuterium atoms can alter the kinetic isotope effects, leading to changes in reaction rates and pathways. This compound interacts with molecular targets through its nitrile and phenyl groups, influencing various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium content, which imparts distinct kinetic isotope effects. This makes it valuable for studies requiring precise isotopic labeling and tracing. Its deuterated nature also enhances its stability and alters its metabolic pathways compared to non-deuterated analogs .

Properties

IUPAC Name

2,2-dideuterio-3-(2-deuteriophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7H2/i4D2,5D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRWYXSKEHUQDB-AFBAWBIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C=CC=C1)CC([2H])([2H])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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